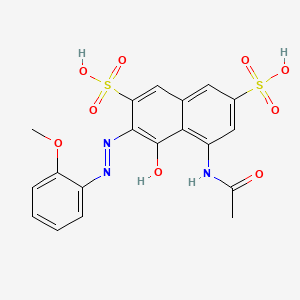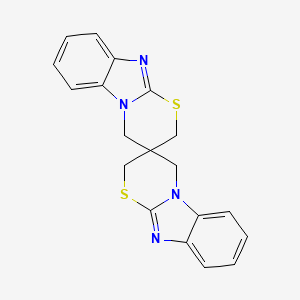
3,3'(4H,4'H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The specific structure of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) includes a spiro linkage between a thiazine and a benzimidazole ring, making it a compound of interest in various fields of scientific research.
準備方法
The synthesis of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole ring, followed by the formation of the thiazine ring. The final step involves the formation of the spiro linkage between the two rings. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.
化学反応の分析
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols.
科学的研究の応用
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and anti-cancer properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
類似化合物との比較
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) can be compared with other similar compounds, such as benzimidazole derivatives and thiazine derivatives. While these compounds share some structural similarities, 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is unique due to its spiro linkage, which imparts distinct chemical and biological properties. For example, benzimidazole derivatives are known for their anti-parasitic and anti-fungal properties, while thiazine derivatives are studied for their anti-bacterial and anti-viral activities. The spiro linkage in 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) enhances its stability and bioavailability, making it a promising candidate for further research and development.
特性
CAS番号 |
70374-15-1 |
|---|---|
分子式 |
C19H16N4S2 |
分子量 |
364.5 g/mol |
IUPAC名 |
3,3'-spirobi[2,4-dihydro-[1,3]thiazino[3,2-a]benzimidazole] |
InChI |
InChI=1S/C19H16N4S2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2 |
InChIキー |
MLLGDIHQWNDKMF-UHFFFAOYSA-N |
正規SMILES |
C1C2(CN3C4=CC=CC=C4N=C3SC2)CSC5=NC6=CC=CC=C6N51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


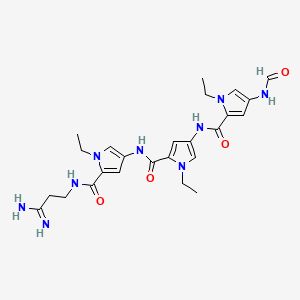
![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)


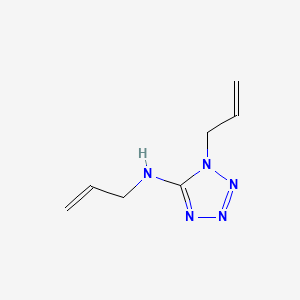
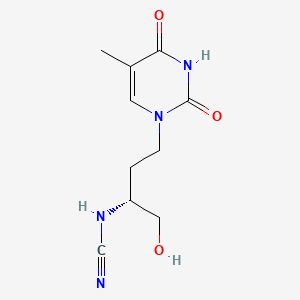
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)


